molecular formula C25H20N4O5S B4175725 [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid

[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid

Cat. No. B4175725
M. Wt: 488.5 g/mol
InChI Key: ONXGFWUJOTYHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid, also known as NITDAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antiviral activity against a wide range of viruses, including dengue virus, chikungunya virus, and Zika virus. [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase. It has been shown to bind to the active site of the polymerase, thereby preventing the replication of viral RNA.
Biochemical and Physiological Effects:
[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid has also been found to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs. However, [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid. One direction is the development of [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid-based antiviral drugs for the treatment of viral infections. Another direction is the investigation of the anti-inflammatory and antioxidant properties of [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid for the treatment of inflammatory diseases. Furthermore, the potential toxicity of [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid at high concentrations needs to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its broad-spectrum antiviral activity, anti-inflammatory and antioxidant properties make it a promising candidate for the development of antiviral drugs and the treatment of inflammatory diseases. However, further research is needed to fully understand the potential of [({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino](diphenyl)acetic acid and its limitations for clinical use.

properties

IUPAC Name

2-[[2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-2,2-diphenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c30-22(16-35-24-26-15-21(27-24)17-11-13-20(14-12-17)29(33)34)28-25(23(31)32,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H,16H2,(H,26,27)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXGFWUJOTYHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)CSC3=NC=C(N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](diphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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